molecular formula C12H21NO3 B1322803 tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate CAS No. 372159-76-7

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B1322803
CAS No.: 372159-76-7
M. Wt: 227.3 g/mol
InChI Key: IOZGGOSCHPGERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate, also known as TBOPC, is an organic compound with a molecular formula of C10H19NO3. TBOPC is a white crystalline powder with a melting point of 128-130°C. The compound has a variety of applications in organic synthesis, pharmaceuticals, and biochemistry. TBOPC is an important building block for the synthesis of many complex organic molecules, and has been used in the development of new drugs and in the study of biochemical processes.

Scientific Research Applications

Synthesis and Characterization

  • Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, characterized by various spectroscopic studies. The crystal structure of these compounds revealed interesting molecular shapes and intermolecular interactions, indicating potential for further chemical analysis and applications (Kulkarni et al., 2016).

Molecular Structure Studies

  • Mamat et al. (2012) reported the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, providing insights into bond lengths and angles, which are crucial for understanding the chemical behavior of such compounds (Mamat, Flemming, & Köckerling, 2012).

Applications in Synthesis of Piperidine Derivatives

  • Moskalenko and Boev (2014) explored the reaction of tert-butyl 4-oxopiperidine-1-carboxylate for the synthesis of piperidine derivatives, demonstrating its usefulness as a synthon for the preparation of diverse derivatives (Moskalenko & Boev, 2014).
  • The same authors also conducted studies on the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, further showcasing the versatility of tert-butyl 4-oxopiperidine-1-carboxylate in organic synthesis (Moskalenko & Boev, 2014).

Bioactive Compound Synthesis

  • Passarella et al. (2005) demonstrated the use of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester in the enantioselective synthesis of various bioactive alkaloids, indicating its potential in pharmaceutical applications (Passarella et al., 2005).

Novel Synthetic Methods

  • Meyers et al. (200

Advanced Organic Syntheses

  • Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a new scaffold for the preparation of substituted piperidines, showcasing the potential of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate derivatives in developing advanced organic compounds (Harmsen, Sydnes, Törnroos, & Haug, 2011).

Development of Functionalized Piperidines

  • Marin et al. (2004) conducted research on the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates. This study underscores the role of this compound derivatives in the development of functionally diverse piperidines (Marin et al., 2004).

Safety and Hazards

The safety information for “tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate” includes the following hazard statements: H302-H315-H319-H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle and work with the compound safely.

Biochemical Analysis

Biochemical Properties

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with piperazine derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The nature of these interactions often involves hydrogen bonding and other intermolecular forces, which enhance the compound’s ability to interact with macromolecules.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with piperazine derivatives suggests that it may play a role in modulating cellular functions, potentially leading to changes in cell behavior and activity . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, its interaction with piperazine derivatives can result in the formation of hydrogen bonds and other intermolecular interactions, which are essential for its biological activity . Understanding these mechanisms is vital for developing new therapeutic strategies and improving existing treatments.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, such as inert atmosphere and low temperatures . Its degradation over time can lead to changes in its biological activity, which must be considered when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in research and clinical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in research and therapy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions can affect the compound’s accumulation and distribution, influencing its overall effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h8,10H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZGGOSCHPGERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623990
Record name tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372159-76-7
Record name 1,1-Dimethylethyl 3-(2-oxoethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372159-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl 3-(2-methoxyethenyl)-1-piperidinecarboxylate (1.16 g, 4.81 mmol) was dissolved in 90% formic acid (2 mL). The mixture was stirred at room temperature for 40 min. The mixture was then partitioned between ethyl acetate and saturated aqueous NaHCO3 solution. The separated organic phase was washed with brine, dried over Na2SO4, filtered and evaporated. Purification by column chromatography (hexane/ethyl acetate=4/1) gave tert-butyl 3-(2-oxoethyl)-1-piperidinecarboxylate as a colorless oil (652 my, yield; 60%).
Name
tert-Butyl 3-(2-methoxyethenyl)-1-piperidinecarboxylate
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate
Reactant of Route 3
tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate
Reactant of Route 4
tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.